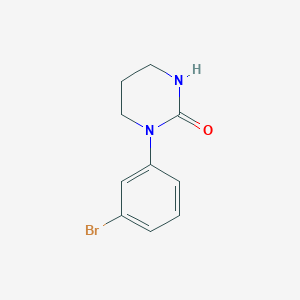

1-(3-Bromophenyl)-1,3-diazinan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRZTWSLKNJEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromophenyl 1,3 Diazinan 2 One

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(3-bromophenyl)-1,3-diazinan-2-one reveals two primary disconnection points: the C-N bond of the urea (B33335) and the N-aryl bond. This leads to two main synthetic strategies.

Strategy 1: Cyclization This approach involves disconnecting the two C-N bonds of the cyclic urea core. This retrosynthesis points to key precursors such as 1,3-diaminopropane (B46017) and a phosgene (B1210022) equivalent (e.g., carbonyldiimidazole, triphosgene) for the formation of the 1,3-diazinan-2-one ring. The subsequent step would involve the arylation of the formed cyclic urea.

Strategy 2: N-Arylation Alternatively, disconnecting the N-aryl bond suggests a precursor, 1,3-diazinan-2-one, and an aryl halide, such as 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene (B47543). This strategy focuses on forming the bond between the nitrogen of the pre-formed cyclic urea and the bromophenyl group.

Key Precursors:

1,3-Diaminopropane: A fundamental building block for the formation of the six-membered diazinanone ring.

Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI), triphosgene, or even carbon dioxide under certain conditions, are used to form the carbonyl group of the urea.

1,3-Diazinan-2-one: The parent heterocyclic ring that can be arylated. stenutz.eu

3-Bromoaniline (B18343) or related aryl halides: The source of the 3-bromophenyl moiety.

A classical approach often involves a multistep synthesis which can be simplified by identifying more advanced and efficient synthetic routes. youtube.com

Classical Synthetic Routes to N-Aryl Diazinanone Derivatives

Historically, the synthesis of N-aryl diazinanone derivatives has been accomplished through several established methods. These classical routes often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

One of the oldest methods involves the reaction of an N-aryl-1,3-diaminopropane with a phosgene equivalent. This approach, while direct, can be hazardous due to the toxicity of phosgene. The synthesis of the N-aryl-1,3-diaminopropane precursor itself can be a multi-step process.

Limitations of these classical methods include:

Harsh reaction conditions: Often requiring high temperatures and pressures.

Use of hazardous reagents: Such as phosgene.

Limited functional group tolerance: Certain functional groups may not be compatible with the reaction conditions.

Moderate yields: Yields can be variable depending on the specific substrates used.

Contemporary Approaches and Optimized Protocols for this compound

Modern synthetic chemistry has focused on developing more efficient, versatile, and milder methods for the synthesis of N-aryl diazinanones. These contemporary approaches often utilize transition metal catalysis to achieve high yields and selectivity under more benign conditions.

The formation of the 1,3-diazinan-2-one ring is a critical step in many synthetic routes. Modern methods have focused on improving the efficiency and sustainability of this cyclization.

One approach involves the reaction of 1,3-diaminopropane with carbon dioxide, often in the presence of a catalyst. For instance, cerium oxide (CeO₂) has been shown to be an effective heterogeneous catalyst for the synthesis of cyclic ureas from CO₂ and diamines. rsc.org This method is advantageous as it utilizes a renewable and non-toxic C1 source. Another catalytic system involves a Zn-Zr bimetallic oxide catalyst, which can facilitate the reaction of diamines with urea to form cyclic ureas. rsc.org

Transition metal-catalyzed cyclizations of α-diazo ketones containing tethered alkynes have also been explored for constructing various heterocyclic rings, although their direct application to diazinanones is less common. nih.gov Domino ring-opening cyclization (DROC) of activated aziridines and epoxides with nitrones represents another innovative strategy for forming heterocyclic rings under mild, "on water" conditions. rsc.org

| Catalyst System | Reactants | Product | Key Features |

| CeO₂ | 1,3-Diaminopropane, CO₂ | 1,3-Diazinan-2-one | Heterogeneous, reusable catalyst, utilizes CO₂. rsc.org |

| Zn-Zr bimetallic oxide | 1,3-Diaminopropane, Urea | 1,3-Diazinan-2-one | Can be used for tandem reactions. rsc.org |

The formation of the N-aryl bond is a key transformation in the synthesis of this compound. The Ullmann and Buchwald-Hartwig reactions are two of the most powerful methods for this purpose.

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov These reactions can be performed with a variety of aryl halides and nitrogen nucleophiles, including cyclic ureas. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. youtube.comorganic-chemistry.orgyoutube.com This reaction is known for its high efficiency, broad substrate scope, and tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of the reaction. youtube.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the N-aryl product. youtube.comyoutube.com This method is highly applicable to the synthesis of N-aryl lactams and related compounds. researchgate.net

| Reaction | Catalyst | Ligand (if applicable) | Key Features |

| Ullmann Condensation | Copper (Cu) salts (e.g., CuI) | Often ligand-free or with simple ligands like phenanthroline | Well-established, modern variants have milder conditions. wikipedia.orgnih.govmdpi.com |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | High efficiency, broad scope, mild conditions. youtube.comorganic-chemistry.orgrsc.org |

Both palladium and copper catalysis play pivotal roles in the synthesis of this compound, primarily through the N-arylation step.

Palladium-catalyzed synthesis, mainly through the Buchwald-Hartwig amination, offers a highly reliable method. organic-chemistry.orgresearchgate.net The choice of ligand is critical and can be tuned to optimize the reaction for specific substrates. mdpi.com The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate.

Copper-catalyzed N-arylation, or the Ullmann reaction, provides an alternative and often more cost-effective approach. organic-chemistry.org Recent advancements have led to the development of highly efficient and reusable copper catalyst systems. chemistry.or.kr These systems can operate under milder conditions than traditional Ullmann reactions and are effective for the N-arylation of a variety of nitrogen-containing heterocycles. nih.govnih.gov The use of deep eutectic solvents as environmentally benign reaction media has also been explored for copper-catalyzed C-N coupling reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. mdpi.comnih.gov In the context of this compound synthesis, several strategies can be employed to make the process more environmentally friendly.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods like the Buchwald-Hartwig and modern Ullmann reactions are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with greener alternatives such as water or deep eutectic solvents. nih.govmdpi.com The use of CO₂ as a C1 source for the urea carbonyl is a prime example of using a less hazardous reagent. rsc.org

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures, often facilitated by the use of highly active catalysts. Microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption. acs.org

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Both palladium and copper-catalyzed reactions are excellent examples of this principle in action. d-nb.info The development of reusable heterogeneous catalysts, such as CeO₂, further enhances the green credentials of a synthesis. rsc.org

Renewable Feedstocks: Utilizing renewable resources, such as CO₂, as starting materials. european-coatings.comacs.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. nih.gov

Based on a comprehensive search for scientific literature, there are currently no available publications containing the specific experimental data required to generate the requested article on "this compound".

The detailed outline provided necessitates access to advanced structural investigation data, specifically from:

Advanced Solution-State NMR Spectroscopy: Including DQF-COSY and HMQC analyses to discuss conformational details and dynamics in solution.

X-ray Crystallography: To detail the solid-state structure, including crystal packing, supramolecular assembly, hydrogen and halogen bonding networks, and conformational preferences in the crystalline state.

Electronic Structure and Aromaticity Studies: Focused specifically on the bromophenyl moiety within this exact molecule.

While searches confirmed the existence and chemical identity of "this compound" (CAS No. 1520490-07-6), no dedicated studies reporting these specific analyses could be located. The available literature discusses these techniques and concepts in the context of related but structurally different compounds, such as other N-aryl ureas or bromophenyl derivatives.

Generating the article as per the requested outline without this specific data would require fabrication of scientific findings, which is not possible. Therefore, the request cannot be fulfilled at this time. Further experimental research and publication on the structural analysis of this compound are needed before such a detailed article can be written.

An in-depth analysis of the chemical behavior of this compound reveals a molecule with distinct reactive centers, primarily the bromine-substituted aromatic ring and the cyclic urea (diazinanone) structure. The reactivity at these sites allows for a range of synthetic transformations, making it a potentially versatile building block in organic chemistry. This article explores the key reaction mechanisms and pathways associated with this compound.

Theoretical and Computational Studies of 1 3 Bromophenyl 1,3 Diazinan 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and electronic properties of molecules.

Electronic Properties:

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability. nih.govschrodinger.com A smaller gap suggests higher reactivity. nih.govyoutube.com For 1-(3-Bromophenyl)-1,3-diazinan-2-one, the HOMO is likely to be located on the electron-rich bromophenyl ring, while the LUMO may be distributed across the urea (B33335) moiety. The size of this gap can be used to predict the strength and stability of the molecule. youtube.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals. It can elucidate hyperconjugative interactions and charge transfer within the molecule. chalcogen.ro For the title compound, NBO analysis could reveal the nature of the interaction between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the ring system, as well as the influence of the bromine substituent.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω). nih.govresearchgate.net These parameters help in predicting the reactivity of the molecule. Generally, a molecule with a higher chemical hardness is less reactive. nih.gov

Illustrative Data Table for DFT-Calculated Properties:

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. schrodinger.com |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | 1.5 eV | Describes the ability of a molecule to accept electrons. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide detailed information on the conformational flexibility of this compound and the influence of the surrounding environment.

Conformational Landscapes: The diazinanone ring in the title compound can adopt various conformations, such as chair, boat, or twist-boat. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity or material properties of a molecule can be highly dependent on its conformation. Studies on similar cyclic urea derivatives have used MD to understand their aggregation and structural behavior in solution. nih.govutwente.nl

Solvent Effects: The behavior of a molecule can change significantly in different solvents. MD simulations explicitly model solvent molecules, allowing for the study of solvation effects on the conformation and dynamics of this compound. This would be particularly important for understanding its behavior in a biological environment (aqueous) or in organic solvents used for synthesis and purification. For instance, simulations can reveal how water molecules interact with the polar urea group and the hydrophobic bromophenyl moiety.

Quantum Chemical Analysis of Reactivity Descriptors and Reaction Pathways

Quantum chemical methods can be employed to gain a deeper understanding of the reactivity of this compound.

Reactivity Descriptors: Beyond the global descriptors from DFT, local reactivity descriptors such as Fukui functions can be calculated. These functions indicate the most likely sites for nucleophilic and electrophilic attack on the molecule. For this compound, this could predict how it might react with other molecules. For example, the bromine atom can influence the reactivity of the aromatic ring in electrophilic substitution reactions. nsf.govmdpi.com

Reaction Pathways: Quantum chemical calculations can be used to model potential reaction pathways, such as metabolism or degradation. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction can be estimated. For example, understanding the mechanism of bromination of similar aromatic compounds can provide insights into the reactivity of the bromophenyl group. nih.gov

Prediction of Spectroscopic Signatures for Deeper Structural Understanding

Computational methods can predict various spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR Spectroscopy: Calculating nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry. nih.govgithub.io By predicting the 1H and 13C NMR spectra of this compound, one can compare the theoretical data with experimental results to confirm the structure. nih.govschrodinger.com Discrepancies between predicted and experimental spectra can also point to specific conformational or electronic effects.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be predicted using DFT calculations. The calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

Illustrative Table of Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Feature | Illustrative Value (ppm or cm-1) | Structural Correlation |

|---|---|---|---|

| 1H NMR | Aromatic protons | 7.2 - 7.8 ppm | Chemical shifts influenced by the bromine and diazinanone substituents. |

| 13C NMR | Carbonyl carbon (C=O) | ~155 ppm | Characteristic chemical shift for a urea carbonyl group. |

| IR Spectroscopy | C=O stretching vibration | ~1650 cm-1 | Indicates the presence of the cyclic urea carbonyl group. |

| IR Spectroscopy | N-H stretching vibration | ~3300 cm-1 | Confirms the presence of the N-H group in the diazinanone ring. |

In Silico Approaches to Molecular Interactions

In silico methods, particularly molecular docking, are invaluable for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular Docking: If this compound is being investigated for potential biological activity, molecular docking can be used to predict its binding mode and affinity to a specific protein target. mdpi.comnih.gov The presence of the bromine atom can contribute to halogen bonding, a type of non-covalent interaction that can enhance binding affinity. nih.gov The urea moiety can act as a hydrogen bond donor and acceptor, which is also crucial for molecular recognition. nih.gov Docking studies can provide a rational basis for designing more potent analogs. mdpi.commdpi.com

Pharmacophore Modeling: Based on the structure of this compound and its predicted interactions, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for other compounds with similar properties.

Derivatization and Synthetic Applications of 1 3 Bromophenyl 1,3 Diazinan 2 One

Design and Synthesis of Novel Diazinanone Derivatives from 1-(3-Bromophenyl)-1,3-diazinan-2-one

The strategic derivatization of this compound can be approached by targeting two primary sites: the bromine atom on the phenyl ring and the diazinanone ring itself. This dual reactivity allows for the systematic development of compound libraries with varied electronic and steric properties.

Functionalization at the Bromine Position for Scaffold Diversity

The bromine atom on the phenyl ring serves as a key handle for introducing structural diversity through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. This method is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents in place of the bromine atom. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. chembeez.comresearchgate.netresearchgate.net This allows for the synthesis of a wide array of arylamine derivatives. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. chembeez.com

The following table illustrates hypothetical examples of Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing this compound as the starting material.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | 1-(Biphenyl-3-yl)-1,3-diazinan-2-one |

| Suzuki-Miyaura | 4-Pyridylboronic acid | 1-(3-(Pyridin-4-yl)phenyl)-1,3-diazinan-2-one |

| Buchwald-Hartwig | Morpholine | 1-(3-(Morpholin-4-yl)phenyl)-1,3-diazinan-2-one |

| Buchwald-Hartwig | Aniline | 1-(3-(Phenylamino)phenyl)-1,3-diazinan-2-one |

Modifications to the Diazinanone Ring System

The diazinanone ring, a cyclic urea (B33335), contains a secondary amine (N-H) that can be subjected to various modifications, such as alkylation or acylation. These reactions can alter the polarity, solubility, and hydrogen-bonding capabilities of the molecule.

N-Alkylation and N-Acylation:

The secondary amine in the 1,3-diazinan-2-one ring can be deprotonated with a suitable base to form a nucleophilic amide, which can then react with an electrophile like an alkyl halide or an acyl chloride. This allows for the introduction of a wide variety of substituents at the N3 position of the diazinanone ring. Studies on related N-heterocyclic systems have demonstrated the feasibility of such modifications.

The following table provides hypothetical examples of N-alkylation and N-acylation reactions on the this compound scaffold.

Table 2: Hypothetical Modifications of the Diazinanone Ring

| Reaction Type | Reagent | Hypothetical Product |

| N-Alkylation | Methyl iodide | 1-(3-Bromophenyl)-3-methyl-1,3-diazinan-2-one |

| N-Alkylation | Benzyl bromide | 3-Benzyl-1-(3-bromophenyl)-1,3-diazinan-2-one |

| N-Acylation | Acetyl chloride | 3-Acetyl-1-(3-bromophenyl)-1,3-diazinan-2-one |

| N-Acylation | Benzoyl chloride | 3-Benzoyl-1-(3-bromophenyl)-1,3-diazinan-2-one |

This compound as a Precursor in Multi-Step Organic Synthesis

The dual reactivity of this compound makes it a valuable building block in multi-step organic synthesis. By strategically combining functionalization at the bromine position and modification of the diazinanone ring, complex molecules with potential biological activity can be constructed. For instance, the synthesis of novel kinase inhibitors or other pharmacologically relevant scaffolds could be envisioned. The urea moiety itself is a common feature in many bioactive compounds and approved drugs, often playing a crucial role in binding to biological targets through hydrogen bonding. nih.gov

A hypothetical synthetic route could involve an initial Suzuki coupling to introduce a key pharmacophore, followed by N-alkylation to modulate the physicochemical properties of the molecule for improved drug-like characteristics. The aryl bromide also allows for the introduction of other functionalities, such as a nitrile or an ester group, through palladium-catalyzed cyanation or carbonylation reactions, further expanding its synthetic utility. While specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not yet documented in the literature, its structural motifs are present in various reported bioactive molecules.

Exploitation of the Diazinanone Scaffold in Materials Science (e.g., as precursors for polyurethanes or other polymers)

The structure of this compound suggests its potential as a monomer or a precursor for the synthesis of novel polymers. The presence of the reactive N-H group in the cyclic urea and the potential to convert the bromo-substituent into other polymerizable groups opens avenues for its incorporation into polymer backbones.

Potential as a Monomer for Polyurethanes and Polyureas:

Polyurethanes are typically synthesized from the reaction of diisocyanates with polyols. scispace.com While this compound is not a diol, it could potentially be used in non-isocyanate routes to polyurethanes or in the synthesis of polyureas. For instance, the diazinanone ring could undergo ring-opening polymerization under certain conditions. More plausibly, the molecule could be derivatized to contain two reactive groups suitable for polycondensation. For example, the bromo group could be converted to an amino or hydroxyl group, and the N-H of the diazinanone could be part of a diurea linkage.

Research has been conducted on the synthesis of polymers from related urea-containing compounds. For example, a "Sebacoyl Bis-P-Bromophenyl Urea Polymer" has been reported, demonstrating that bromophenyl urea moieties can be incorporated into polymer chains. researchgate.net Furthermore, the general class of cyclic ureas can be involved in polymerization reactions. mdpi.comrsc.org This suggests that this compound could serve as a precursor to novel polymers with potentially interesting properties, such as enhanced thermal stability or specific binding capabilities due to the presence of the urea and aromatic functionalities.

Advanced Analytical Methodologies in Research on 1 3 Bromophenyl 1,3 Diazinan 2 One

Hyphenated Techniques for Reaction Monitoring and Complex Mixture Analysis (e.g., LC-MS/MS for intermediates)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools in modern chemical analysis. Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and selectivity in analyzing complex mixtures. youtube.comyoutube.com This makes it particularly suitable for real-time reaction monitoring and the identification of transient intermediates in the synthesis of 1-(3-Bromophenyl)-1,3-diazinan-2-one.

The synthesis of substituted diazinanones can proceed through multi-step pathways, generating a mixture of starting materials, reagents, intermediates, by-products, and the final product. The liquid chromatography (LC) component separates these compounds based on their physicochemical properties as they pass through a column. youtube.com Each separated compound then enters the mass spectrometer (MS), which ionizes the molecules and measures their mass-to-charge ratio (m/z), providing a molecular weight.

Tandem mass spectrometry (MS/MS or MS²) enhances structural elucidation. In this process, a specific ion of interest (a "precursor ion"), such as a suspected intermediate, is selected from the first mass spectrometer and fragmented. The resulting "product ions" are analyzed in a second mass spectrometer, creating a fragmentation pattern that serves as a structural fingerprint. nih.gov This allows for the confident identification of intermediates, even when they are present in low concentrations or cannot be isolated from the reaction mixture.

For instance, in a potential synthesis of this compound, LC-MS/MS could be used to track the consumption of reactants like 3-bromoaniline (B18343) and the formation of key intermediates.

Table 1: Hypothetical Intermediates in the Synthesis of this compound and Their Analysis by LC-MS/MS

| Compound Name | Potential Role | Molecular Formula | Expected Precursor Ion [M+H]⁺ (m/z) | Potential Fragmentation Insights |

| 3-Bromoaniline | Starting Material | C₆H₆BrN | 171.97 / 173.97 | Loss of NH₂, characteristic of anilines. |

| 1,3-Diaminopropane (B46017) | Starting Material | C₃H₁₀N₂ | 75.08 | Loss of NH₃. |

| N-(3-Bromophenyl)-1,3-diaminopropane | Intermediate | C₉H₁₃BrN₂ | 245.03 / 247.03 | Fragmentation would show losses related to the propyl chain and the bromoaniline moiety. |

| This compound | Final Product | C₁₀H₁₁BrN₂O | 271.01 / 273.01 | Fragmentation pattern would confirm the intact diazinanone ring and the bromophenyl group. |

Note: The presence of bromine (Br) results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two major peaks [M] and [M+2] in the mass spectrum, which aids in identification.

High-Resolution Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H/D, or ¹⁴N with ¹⁵N), researchers can follow the label to its final position in the product, thereby elucidating reaction mechanisms. wikipedia.org The detection of these isotopically labeled compounds requires high-resolution spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.netunl.pt

HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous differentiation between molecules with the same nominal mass but different elemental compositions and the clear identification of isotopically labeled species. nih.gov

NMR spectroscopy provides complementary information by determining the precise location of the isotopic label within the molecular structure. For example, a ¹³C NMR spectrum would show a signal corresponding to the exact carbon atom that was labeled. Techniques like Heteronuclear Single Quantum Coherence (HSQC) can show correlations between a ¹³C label and its attached protons, confirming its position. For high-molecular-weight systems, deuteration is often employed to simplify spectra and improve signal resolution. unl.pt

A hypothetical study to confirm the mechanism of ring formation in this compound could use ¹³C-labeled phosgene (B1210022) or a phosgene equivalent.

Table 2: Hypothetical Isotopic Labeling Study for Mechanistic Analysis

| Labeled Reactant | Isotope Used | Expected Labeled Product | Analytical Technique | Expected Finding |

| ¹³C-Phosgene (¹³COCl₂) | ¹³C | 1-(3-Bromophenyl)-1,3-diazinan-2-[¹³C=O]-one | ¹³C NMR Spectroscopy | A single, strong signal in the carbonyl region (~150-160 ppm) confirms the labeled carbon is at the C2 position of the diazinanone ring. |

| ¹³C-Phosgene (¹³COCl₂) | ¹³C | 1-(3-Bromophenyl)-1,3-diazinan-2-[¹³C=O]-one | High-Resolution Mass Spectrometry (HRMS) | The measured monoisotopic mass of the product would be approximately 1.00335 Da higher than the unlabeled compound, confirming the incorporation of one ¹³C atom. |

| N-(3-Bromophenyl)-1,3-diaminopropane-¹⁵N,¹⁵N' | ¹⁵N | 1-(3-Bromophenyl)-1,3-[¹⁵N,¹⁵N]-diazinan-2-one | ¹⁵N NMR Spectroscopy | Two distinct signals in the ¹⁵N NMR spectrum would confirm the positions of the nitrogen atoms within the heterocyclic ring. |

Chiral Separation and Analysis of Related Diazinanone Enantiomers

The specific compound this compound is achiral as it possesses a plane of symmetry and lacks a stereocenter. However, the introduction of a substituent at the 4, 5, or 6-position of the 1,3-diazinan-2-one ring, or a chiral center on a side chain, would create a chiral molecule that can exist as a pair of non-superimposable mirror images called enantiomers.

The separation and analysis of enantiomers are critically important in chemical and pharmaceutical research because enantiomers, despite having identical physical properties in an achiral environment, can exhibit vastly different biological activities. nih.govdiva-portal.org One enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for separating enantiomers. nih.govjackwestin.com CSPs are themselves chiral and interact differently with each enantiomer of a racemic mixture. This differential interaction, often described by the "three-point interaction model," leads to different retention times on the chromatography column, allowing for their separation and quantification. youtube.com Another powerful method is Capillary Electrophoresis (CE), where a chiral selector is added to the background electrolyte to induce different electrophoretic mobilities for the enantiomers. diva-portal.org

For a hypothetical chiral analogue, such as 1-(3-Bromophenyl)-5-methyl-1,3-diazinan-2-one, chiral HPLC would be essential for its analysis.

Table 3: Example Chiral HPLC Separation of Hypothetical (R)- and (S)-1-(3-Bromophenyl)-5-methyl-1,3-diazinan-2-one Enantiomers

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) of (R)-enantiomer | 8.5 minutes |

| Retention Time (t_R) of (S)-enantiomer | 10.2 minutes |

| Resolution (R_s) | 2.10 |

| Separation Factor (α) | 1.20 |

This interactive table illustrates a successful baseline separation (Resolution > 1.5) of the two hypothetical enantiomers, enabling their individual quantification.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for N-Aryl Diazinanones

The synthesis of N-aryl diazinanones, while established, is ripe for innovation. Traditional methods for creating urea (B33335) derivatives often rely on the use of isocyanate intermediates, which can be derived from hazardous reagents like phosgene (B1210022). nih.gov Modern synthetic chemistry is continuously moving towards safer, more efficient, and versatile methodologies.

Future synthetic strategies for 1-(3-bromophenyl)-1,3-diazinan-2-one and its analogs could focus on:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation represent powerful methods for forming the crucial N-aryl bond. These reactions could involve coupling 1,3-diazinan-2-one with 1,3-dibromobenzene (B47543) or 3-bromoaniline (B18343) derivatives, offering a modular and flexible approach. The development of new catalysts allows these reactions to proceed under milder conditions with greater functional group tolerance.

One-Pot Cyclization Procedures: Efficiency in synthesis can be dramatically improved through one-pot reactions that combine multiple steps without isolating intermediates. A potential approach could involve the reaction of 3-bromoaniline with a suitable three-carbon dielectrophile and a carbonyl source (like a phosgene equivalent or CO2) in the presence of a catalyst to construct the heterocyclic ring in a single, efficient operation. researchgate.net

Flow Chemistry and Microreactor Technology: The use of flow chemistry can enhance safety, particularly when dealing with reactive intermediates, and allow for precise control over reaction parameters, often leading to higher yields and purity. This technology would be particularly advantageous for scaling up the synthesis of diazinanone derivatives.

These emerging strategies promise to make N-aryl diazinanones more accessible, enabling broader investigation into their properties and applications.

Novel Reactivity Modes and Mechanistic Discoveries

The reactivity of this compound is primarily dictated by the aryl bromide and the cyclic urea functionality. While the bromine atom is an obvious handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), there are more subtle and novel modes of reactivity to be explored.

Advanced Cross-Coupling Applications: Beyond simple C-C bond formation, the bromine atom can be used to install complex moieties, leading to advanced materials or biologically active compounds. For instance, coupling with boron-containing reagents could lead to new borane (B79455) derivatives. nih.gov

Generation of Reactive Intermediates: Under specific conditions, related N-aryl amine structures can be precursors to highly reactive species such as aryl nitrenium ions. rsc.org Investigating whether the this compound framework can be induced to form such intermediates could unlock entirely new reaction pathways and synthetic applications.

Mechanistic Elucidation: A deep understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes. Future studies should employ a combination of experimental techniques (kinetic analysis, intermediate trapping) and computational modeling to investigate the pathways of its reactions. For example, understanding the mechanism of its formation or its participation in cycloaddition reactions could be a key area of focus. researchgate.netnih.gov

Exploring these novel reactivity modes will expand the synthetic utility of this scaffold far beyond its current state.

Potential for Advanced Materials Applications of Diazinanone Derivatives

The urea functional group is a powerful structural motif in materials science due to its ability to form strong and directional hydrogen bonds. researchgate.net This property can be harnessed to create highly ordered supramolecular structures. Diazinanone derivatives, including this compound, are therefore promising candidates for the development of advanced functional materials.

Supramolecular Polymers and Gels: The dual hydrogen bond donor-acceptor nature of the urea moiety can drive the self-assembly of monomers into long polymer-like chains or complex networks. researchgate.net This can lead to the formation of supramolecular polymers and organogels with stimuli-responsive properties.

High-Performance Polymers: Incorporating cyclic urea structures into polymer backbones can significantly enhance their mechanical and thermal properties. Poly(urethane-urea) elastomers containing rigid cyclic components have demonstrated exceptional tensile strength, toughness, and optical transparency. acs.org The diazinanone core could serve as a novel building block for such high-performance materials.

Organic Electronics: Polyurethane/urea (PUU) materials have been successfully used as both insulating layers and semiconductor layers in organic thin-film transistors (OTFTs), highlighting their potential in flexible and wearable electronics. rsc.org The this compound monomer could be polymerized or used as a component in such systems, with the bromine atom providing a site for tuning electronic properties through further functionalization.

The potential applications are summarized in the table below.

| Potential Application | Key Structural Feature | Enabling Property |

| Supramolecular Gels | Cyclic Urea Moiety | Directional Hydrogen Bonding, Self-Assembly researchgate.net |

| High-Strength Elastomers | Rigid Diazinanone Ring | Reinforcement of Polymer Network, High Cross-linking Density acs.org |

| Flexible Electronics (OTFTs) | Polar Urea Groups | High Dielectric Constant, Compatibility with Organic Semiconductors rsc.org |

| Functional Polymers | Aryl Bromide Handle | Site for Post-Polymerization Modification to Tune Properties |

Computational Chemistry’s Role in Guiding Future Investigations of this compound

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental research. For a molecule like this compound, where experimental data is scarce, in silico studies can provide foundational knowledge and test hypotheses before committing to resource-intensive lab work.

Structural and Electronic Characterization: DFT calculations can determine the optimized three-dimensional geometry of the molecule. Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the molecule's electronic behavior and potential for use in electronic materials. rsc.orgresearchgate.net

Predicting Reactivity: A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. rsc.orgresearchgate.net This can guide the design of new reactions.

Elucidating Reaction Mechanisms: Computational studies are highly effective at mapping reaction pathways. By calculating the energies of reactants, products, and transition states, chemists can determine activation barriers and reaction feasibility, providing a deep understanding of selectivity and kinetics. researchgate.netresearchgate.net This is crucial for developing the novel synthetic strategies and understanding the reactivity modes discussed in previous sections.

The following table outlines how specific computational methods can be applied to investigate this compound.

| Computational Method | Application for this compound | Reference Methodologies |

| DFT Geometry Optimization | Predict stable conformations and key structural parameters (bond lengths, angles). | B3LYP/LANL2DZ for metal complexes, 6-311G(d,p) for organic moieties rsc.org |

| Frontier Molecular Orbital (FMO) Analysis | Calculate HOMO-LUMO gap to predict electronic properties and kinetic stability. | M06/6-31G(d,p) researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identify sites susceptible to electrophilic and nucleophilic attack. | B3LYP/6-311G(d,p) rsc.org |

| Transition State (TS) Calculation | Elucidate reaction mechanisms by calculating activation energy barriers. | M06-2X/6-311++G(d,p) researchgate.net |

By leveraging these computational tools, researchers can accelerate the exploration of this compound, unlocking its full potential in a more efficient and targeted manner.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1-(3-Bromophenyl)-1,3-diazinan-2-one?

Answer:

The synthesis of this compound can be approached via:

- Nucleophilic substitution : Reacting a diazinan-2-one precursor (e.g., 1,3-diazinan-2-one) with 3-bromophenylboronic acid under Suzuki-Miyaura coupling conditions, using Pd catalysts .

- Bromination : Direct bromination of a phenyl-substituted diazinan-2-one derivative using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃), as demonstrated in analogous bromophenyl ketone syntheses .

- Multi-step assembly : Building the diazinan-2-one ring via cyclization of a bromophenyl-containing urea derivative, followed by oxidation to form the ketone moiety .

Key considerations : Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the bromophenyl substitution pattern and diazinan-2-one backbone. The deshielding effect of the bromine atom will produce distinct aromatic proton signals (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolve the crystal structure using SHELX software to analyze hydrogen bonding and molecular conformation, as exemplified in studies of related bromophenyl heterocycles .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~283.03 Da) and isotopic patterns due to bromine .

(Advanced) How does the 3-bromophenyl group influence intermolecular interactions in crystal packing?

Answer:

The bromine atom participates in halogen bonding (C–Br···O/N) and π-stacking interactions , which stabilize the crystal lattice. Graph-set analysis (as per Etter’s rules) reveals characteristic motifs:

- Dimer formation : Br···O interactions (3.0–3.5 Å) between the ketone oxygen and bromine.

- Chain motifs : C–H···π interactions involving the aromatic ring .

Methodological note : Use Mercury software to visualize packing diagrams and quantify interaction distances/angles from XRD data .

(Advanced) What computational strategies predict the compound’s reactivity and electronic properties?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. This predicts sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. The bromine atom may enhance binding affinity via hydrophobic interactions .

- NLO properties : Calculate hyperpolarizability (β) to assess potential for nonlinear optical applications .

(Basic) How can researchers assess the compound’s potential bioactivity?

Answer:

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7) using Presto Blue™ or MTT assays. Compare IC₅₀ values to analogs (e.g., 1-(3-Bromophenyl)-2-methylpropan-1-one, IC₅₀: ~22–42 μg/mL) .

- Enzyme inhibition studies : Screen for activity against kinases or hydrolases using fluorescence-based assays. The diazinan-2-one ring may act as a transition-state mimic .

Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and assess significance via ANOVA .

(Advanced) How can structural modifications enhance solubility or stability?

Answer:

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) at the diazinan-2-one nitrogen or phenyl ring. For example, acetamidopropyl analogs (e.g., A-mTBD-1) show improved aqueous solubility .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create salts or co-crystals, enhancing thermal stability .

- Prodrug design : Mask the ketone as a labile ester or Schiff base to improve bioavailability .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential dust/aerosol formation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Waste disposal : Neutralize with 10% NaOH solution before incineration .

(Advanced) How can conflicting data on similar compounds be resolved?

Answer:

- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ values of bromophenyl derivatives) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude erroneous data .

- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., microwave-assisted vs. conventional heating) to isolate variables .

- Machine learning : Train models on existing data (e.g., reaction yields, bioactivity) to predict optimal conditions .

Comparative Table: Bioactivity of Bromophenyl Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.